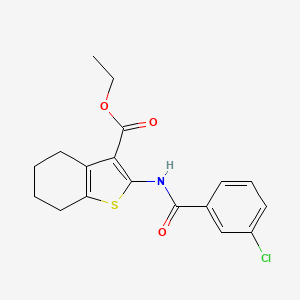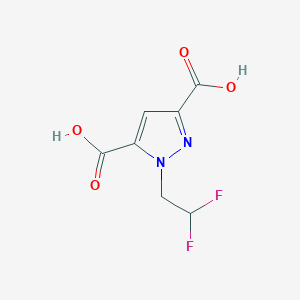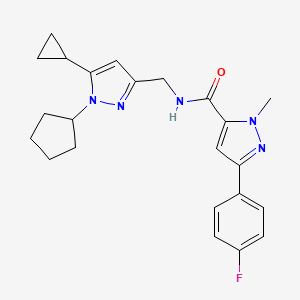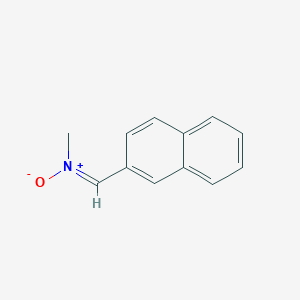![molecular formula C23H15NO4 B2647060 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide CAS No. 868154-10-3](/img/structure/B2647060.png)
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is a complex organic compound with a chromene core structure
Vorbereitungsmethoden
The synthesis of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves multiple steps, typically starting with the preparation of the chromene core. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization to form the chromene ring. The carboxamide group is then introduced through an amide coupling reaction with the appropriate amine derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its enzyme inhibitory properties, particularly against pancreatic lipase.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific enzymes, such as pancreatic lipase. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing the breakdown of dietary fats. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Vergleich Mit ähnlichen Verbindungen
2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide is unique due to its specific structural features and enzyme inhibitory properties. Similar compounds include other coumarin derivatives with amide groups, such as:
Coumarin-3-carboxamide analogues: These compounds also exhibit enzyme inhibitory properties but may differ in their potency and specificity.
Chromene derivatives: Other chromene-based compounds with different substituents can have varying biological activities.
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-21(15-8-2-1-3-9-15)17-11-5-6-12-19(17)24-22(26)18-14-16-10-4-7-13-20(16)28-23(18)27/h1-14H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYZQHGUBYHCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/new.no-structure.jpg)


![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2646989.png)
![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646995.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)


